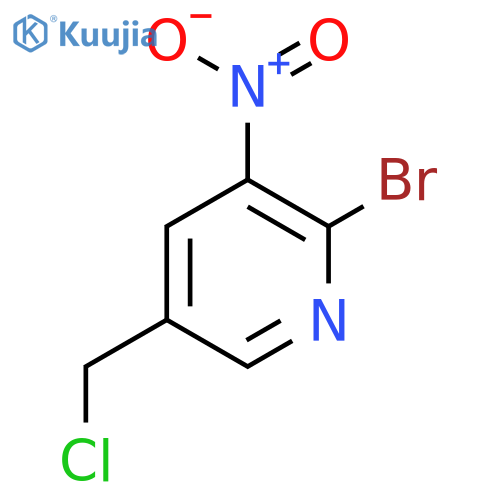Cas no 1379359-69-9 (2-Bromo-5-chloromethyl-3-nitropyridine)

2-Bromo-5-chloromethyl-3-nitropyridine 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-5-chloromethyl-3-nitropyridine
- 2-Bromo-5-(chloromethyl)-3-nitropyridine
-
- インチ: 1S/C6H4BrClN2O2/c7-6-5(10(11)12)1-4(2-8)3-9-6/h1,3H,2H2
- InChIKey: XUZLVUYFCBPSAZ-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C=C(C=N1)CCl)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 175
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 58.7
2-Bromo-5-chloromethyl-3-nitropyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029014066-250mg |
2-Bromo-5-chloromethyl-3-nitropyridine |
1379359-69-9 | 95% | 250mg |
$950.60 | 2022-04-02 | |
| Alichem | A029014066-1g |
2-Bromo-5-chloromethyl-3-nitropyridine |
1379359-69-9 | 95% | 1g |
$2,866.05 | 2022-04-02 |
2-Bromo-5-chloromethyl-3-nitropyridine 関連文献
-
Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
2-Bromo-5-chloromethyl-3-nitropyridineに関する追加情報
Professional Introduction to 2-Bromo-5-chloromethyl-3-nitropyridine (CAS No. 1379359-69-9)
2-Bromo-5-chloromethyl-3-nitropyridine is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. With the CAS number 1379359-69-9, this compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its unique structural features, including a bromo and chloromethyl substituent on a nitropyridine backbone, make it a valuable building block for developing novel therapeutic agents.
The< strong>nitropyridine core of this compound is particularly noteworthy due to its ability to participate in diverse chemical reactions, such as nucleophilic substitution and metal-catalyzed coupling reactions. These properties are exploited in synthetic chemistry to construct complex molecular architectures essential for drug discovery. The presence of both bromo and chloromethyl groups provides additional reactivity, enabling further functionalization and diversification of the molecular framework.
In recent years, there has been growing interest in exploring the pharmacological potential of nitropyridine derivatives. Studies have demonstrated that these compounds can exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The< strong>2-Bromo-5-chloromethyl-3-nitropyridine molecule, in particular, has been investigated for its role in developing small-molecule inhibitors targeting specific disease pathways.
One of the most compelling aspects of this compound is its utility in medicinal chemistry. Researchers have leveraged its reactivity to design and synthesize novel analogs with enhanced binding affinity and selectivity. For instance, recent studies have shown that derivatives of< strong>2-Bromo-5-chloromethyl-3-nitropyridine can interact with biological targets such as kinases and transcription factors, offering promising leads for the development of targeted therapies.
The< strong>CAS No. 1379359-69-9 identifier ensures precise chemical characterization and traceability, which are critical for academic research and industrial applications. This compound is often used in high-throughput screening campaigns to identify potential drug candidates rapidly. Its structural features also make it suitable for exploring structure-activity relationships (SAR), which is a fundamental approach in drug discovery to optimize lead compounds.
Advances in synthetic methodologies have further enhanced the accessibility of< strong>2-Bromo-5-chloromethyl-3-nitropyridine. Modern techniques, such as transition-metal-catalyzed cross-coupling reactions, allow for efficient construction of complex heterocycles incorporating this core structure. These methods have enabled chemists to generate libraries of nitropyridine derivatives with tailored properties for biological evaluation.
The pharmaceutical industry has also recognized the value of< strong>2-Bromo-5-chloromethyl-3-nitropyridine as a key intermediate. Its incorporation into drug candidates has led to several clinical candidates entering preclinical or early-phase clinical trials. These trials aim to assess the safety and efficacy of new therapeutics derived from this versatile scaffold.
In conclusion, the< strong>2-Bromo-5-chloromethyl-3-nitropyridine (CAS No. 1379359-69-9) stands out as a crucial compound in modern chemical biology and pharmaceutical research. Its unique structural attributes and reactivity profile make it an indispensable tool for designing innovative drug molecules. As research continues to uncover new applications for this compound, its significance in advancing therapeutic strategies is likely to grow even further.
1379359-69-9 (2-Bromo-5-chloromethyl-3-nitropyridine) 関連製品
- 1021133-26-5(N-[4-(2-{[(pyridin-4-yl)methyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide)
- 1082041-91-5(4-Chloro-1H-indazole-5-carbonitrile)
- 1696040-87-5(2-{(benzyloxy)carbonylamino}-3-(3-bromothiophen-2-yl)propanoic acid)
- 477866-15-2(Ethyl 6-(3-chlorobenzyl)amino-5-cyano-2-phenylnicotinate)
- 2137917-48-5(methyl({[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine)
- 143163-72-8(2-(bromomethyl)-5-chloro-1,3-benzothiazole)
- 1017367-55-3(2-(2,3-dihydro-1,4-benzodioxin-6-yl)methylpyrrolidine)
- 14331-56-7(4-hydrazinyl-2,6-dimethylpyrimidine)
- 1805520-65-3(3-Cyano-2-(difluoromethyl)-4-nitro-5-(trifluoromethyl)pyridine)
- 1807307-17-0(2-Cyano-6-hydroxy-3-methylbenzenesulfonyl chloride)



